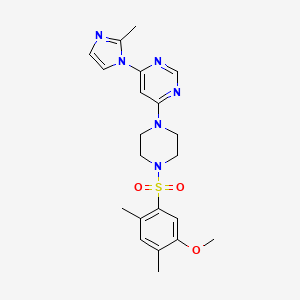
5-Cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of pyrazole derivatives, including compounds similar to 5-Cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde, often involves the Vilsmeier-Haack reagent, indicating a versatile method for introducing aldehyde functionality into pyrazole compounds. The synthesis pathway typically involves nucleophilic substitution reactions or condensation followed by hydrolysis under specific conditions to achieve the desired aldehyde derivative (Hu et al., 2010; Kumar et al., 2018)(Hu et al., 2010)(Kumar et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole core, often substituted with various functional groups that significantly influence the compound's properties. Crystallographic analysis reveals that these compounds can exhibit a range of intermolecular interactions, including hydrogen bonding and π-π stacking, contributing to their stability and reactivity (Xu & Shi, 2011)(Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, including cyclocondensation, Prins-type cyclization, and reactions with arylhydrazines, leading to a wide array of heterocyclic compounds. These reactions are influenced by the substituents on the pyrazole ring and the reaction conditions, such as the presence of catalysts or specific solvents (Chebanov et al., 2007; Xue et al., 2016)(Chebanov et al., 2007)(Xue et al., 2016).
Physical Properties Analysis
The physical properties of 5-Cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde, such as melting point, solubility, and crystal structure, are crucial for its handling and application in chemical synthesis. These properties are determined by its molecular structure and the nature of its substituents (Xu & Shi, 2011)(Xu & Shi, 2011).
Chemical Properties Analysis
Chemically, pyrazole derivatives exhibit a range of reactivities depending on the electronic nature of the substituents and the specific conditions under which they are reacted. Their ability to form various bonds and interact with different reagents makes them versatile intermediates in the synthesis of complex organic molecules (Chebanov et al., 2007; Xue et al., 2016)(Chebanov et al., 2007)(Xue et al., 2016).
Scientific Research Applications
Chemical Synthesis and Molecular Structures
- Synthesis Variability : A study demonstrated that the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine results in different products depending on the aryl substituent, indicating the chemical versatility of related compounds (Orrego Hernandez et al., 2015).
- Crystal Structure Analysis : Another research focused on the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, and analyzed its crystal structure, providing insights into the structural aspects of similar chemical entities (Xu & Shi, 2011).
Applications in Material Science and Chemistry
- Microwave-Assisted Synthesis : A study employed microwave-assisted synthesis techniques to produce pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, suggesting potential applications in material science and organic synthesis (Vilkauskaitė et al., 2011).
- Electrosynthesis Applications : An investigation into the electrosynthesis of pyrazole carboxylic acids from aldehydes like 5-chloro-4-pyrazole carbaldehyde showcases the potential for environmentally friendly synthesis methods (Abdel-Azzem & Zahran, 1994).
Biological and Medicinal Research
- Antimicrobial Activity : Research on chitosan Schiff bases derived from heteroaryl pyrazole derivatives, such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, has shown promising results in antimicrobial activity (Hamed et al., 2020).
- Synthesis of Antimicrobial Agents : A study on the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes showcased their potential as antimicrobial agents, indicating the biomedical applications of similar compounds (Hu et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to interact with a variety of biological targets. For instance, some derivatives have been found to act as 5-HT3A receptor antagonists and allosteric inhibitors .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. For example, as 5-HT3A receptor antagonists, they would bind to these receptors and inhibit their function .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways due to their diverse targets. The specific pathways affected would depend on the targets of the specific derivative .
Pharmacokinetics
The ADME properties of pyrazole derivatives can vary widely depending on their specific chemical structure. Some may be readily absorbed and metabolized, while others may have different bioavailability .
Result of Action
The molecular and cellular effects of pyrazole derivatives can be diverse due to their wide range of targets. Some derivatives have demonstrated biological uses like insecticidal activity, antioxidant, antifungal, antiproliferative and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole derivatives .
properties
IUPAC Name |
5-cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)4-13-7(5-14)3-8(12-13)6-1-2-6/h3,5-6,9H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCGBQMRGSLCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C=O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

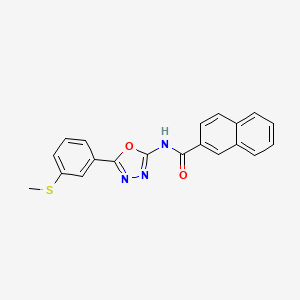

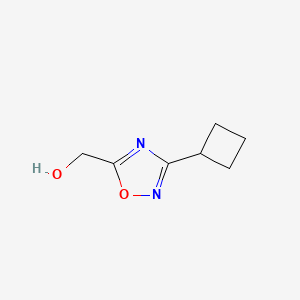
![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)
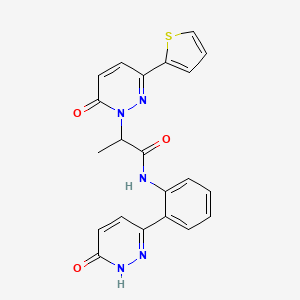
![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)
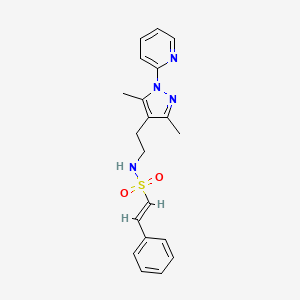
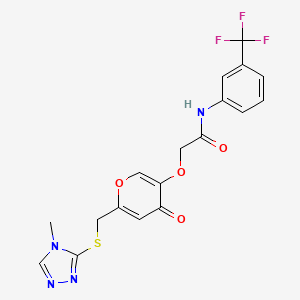
![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)


![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)

